molecular formula C8H10ClNO B13485378 6-(Chloromethyl)-3-methoxy-2-methylpyridine

6-(Chloromethyl)-3-methoxy-2-methylpyridine

Cat. No.: B13485378
M. Wt: 171.62 g/mol
InChI Key: PEASXMBREGCGDD-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-methoxy-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-3-methoxy-2-methylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse scientific research avenues.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

6-(chloromethyl)-3-methoxy-2-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,5H2,1-2H3

InChI Key

PEASXMBREGCGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)OC

Origin of Product

United States

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